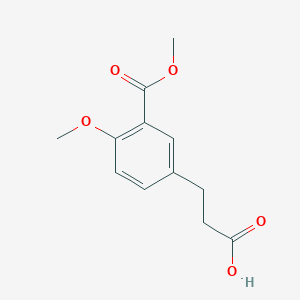

3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid

Description

3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid is a phenylpropanoic acid derivative featuring a methoxy group at the 4-position and a methoxycarbonyl (ester) group at the 3-position of the aromatic ring.

Properties

IUPAC Name |

3-(4-methoxy-3-methoxycarbonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-10-5-3-8(4-6-11(13)14)7-9(10)12(15)17-2/h3,5,7H,4,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFNIETVPYXGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid typically involves the esterification of 4-methoxybenzoic acid followed by a series of substitution reactions. One common method starts with the reaction of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst[][3].

Major Products Formed

Oxidation: 3-(4-Carboxy-3-(methoxycarbonyl)phenyl)propanoic acid.

Reduction: 3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanol.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Solubility

Table 1: Substituent Comparison

- Methoxy vs. However, it may hinder phase II metabolic reactions (e.g., sulfation, glucuronidation) observed in hydroxylated derivatives like 28b .

- Methoxycarbonyl Group: The ester moiety introduces susceptibility to hydrolysis, which could release 3-(4-methoxy-3-carboxyphenyl)propanoic acid, altering bioavailability .

Biological Activity

3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 218.23 g/mol

- Melting Point : 230–232 °C

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can reduce the viability of cancer cell lines, particularly A549 non-small cell lung cancer cells. The cytotoxic effects were compared to standard chemotherapeutic agents like doxorubicin and cisplatin, indicating a promising role in cancer therapy.

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | 50% |

| Doxorubicin | A549 | 70% |

| Cisplatin | A549 | 68% |

Antioxidant Activity

In addition to its anticancer effects, the compound has shown antioxidant properties. It was evaluated using the DPPH radical scavenging assay, where it exhibited significant radical scavenging activity, suggesting its potential to mitigate oxidative stress in biological systems.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Oxidative Stress Modulation : By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against WHO priority pathogens. Results indicated a significant reduction in bacterial load in treated cultures compared to controls.

- Anticancer Activity : In a controlled experiment, various derivatives of the compound were synthesized and tested for their cytotoxic effects on A549 cells. The most potent derivative achieved a viability reduction of over 50%, highlighting the structural importance for activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.